Home > Products > Screening Compounds P122113 > 2-(2-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2-(2-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

2-(2-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3971827
CAS Number:
Molecular Formula: C18H20FNO2
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives. Its synthesis is often achieved through the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for constructing the tetrahydroisoquinoline core .

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline (±)-7

  • Compound Description: This compound exhibits high affinity for σ2 receptors (Ki = 0.59 ± 0.02 nM) and significant selectivity over σ1 receptors. It has been investigated as a potential PET radiotracer for imaging σ2 receptor function in the central nervous system, particularly in disorders affecting this system .

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displays sedative-anxiolytic properties when administered intragastrically at doses of 10 and 20 mg/kg .

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isosteres

  • Compound Description: This series of compounds has been investigated for their potential as multidrug resistance reversers, specifically targeting the P-glycoprotein (P-gp) efflux pump. They are structurally related to known P-gp modulators like elacridar and tariquidar [, ]. Some of these derivatives exhibit potent and selective activity against P-gp and can sensitize cancer cells to doxorubicin .

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds has shown potential anticonvulsant activity in various animal models of epilepsy. Their structure-activity relationships have been explored, revealing key structural features contributing to their anticonvulsant effects .

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound has been synthesized and characterized using various methods including X-ray crystallography and DFT calculations. It also shows promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

1-(p-Chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, also known as I-K-1, is a synthetic isoquinoline analgesic. Its addiction liability was assessed in former opiate addicts and found to be significantly lower compared to morphine, codeine, and D-propoxyphene .

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound can be synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). The synthesis involves acidic conditions, but the stereoselectivity depends on the presence or absence of a tricarbonylchromium unit on the nitrogen atom [, ].

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is an N-halo compound that can be synthesized efficiently and scalably from commercially available starting materials .

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound can be synthesized via cyclization of a suitable precursor under acidic conditions .

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, when subjected to anodic oxidation, undergoes transformations leading to the formation of 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts .

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor in the synthesis of novel chiral catalysts . Its structure and absolute configuration have been confirmed through X-ray crystallography and proton NMR spectroscopy.

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing its conformational features and intermolecular interactions within the crystal lattice .

(R)- and (S)-2-Ethoxycarbonyl-1-formyl-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: These enantiomeric aldehydes serve as valuable precursors in the asymmetric synthesis of isoquinoline alkaloids. They have been successfully employed in the synthesis of (S)- and (R)-xylopinine and (8S,14S)-coralydine .

2-(2-Hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a 1-aryl-2-hydroxyethyl-1,2,3,4-tetrahydroisoquinoline derivative. Its crystal structure exhibits pseudosymmetry, with two molecules in the asymmetric unit related by pseudo-translation .

2-Acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d)

  • Compound Description: This compound displays significant anticonvulsant activity, particularly against audiogenic seizures in DBA/2 mice. Computational studies have been employed to understand the structural basis for its activity .

(−)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) being developed for the treatment of stable angina and atrial fibrillation [, , , , , ]. Studies in rats and humans revealed that YM758 is primarily taken up into hepatocytes via OATP1B1 and excreted into the bile via MDR1 . Further research has focused on its pharmacokinetic/pharmacodynamic (PK/PD) relationship, revealing a longer duration of heart rate reduction compared to its plasma concentration [, ]. This prolonged effect is attributed to its strong binding and slow dissociation from the If channel.

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of YM758. Studies suggest it is secreted into urine via hOCT2/rOct2. The significant difference in inhibitory potential between human and rat OCT2 might explain the species difference in urinary excretion ratios [, , ].

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is a metabolite of YM758. It's one of the major constituents found in urine and plasma after oral administration of YM758 .

2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic Acid (AS2036329)

  • Compound Description: AS2036329 is a metabolite of YM758, identified in human urine and plasma after oral administration of YM758 .

2-Chloroacetyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: The crystal structure of this compound has been determined, revealing two independent molecules in the asymmetric unit connected by C—H⋯O interactions .

2-(1,4-Benzodioxan-2-yl-methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: This series of compounds has been synthesized and evaluated for their α-adrenolytic activities. Their effects on platelet aggregation and inhibition of α-adrenoceptors were investigated in isolated rabbit aorta and guinea pig vas deferens [, ].

2-(2-Chloroacetyl)-6,7-dimethoxy-1-(phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: The crystal structure of this compound has been determined, revealing a twist conformation for the N-containing six-membered ring .
  • Compound Description: Both cis and trans isomers of this compound have been synthesized, and their relative configurations were determined through NMR and IR spectroscopy .

6,7-Dimethoxy-1-halobenzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds can be synthesized efficiently in three steps starting from 2-(3,4-dimethoxyphenyl)ethylamine and halophenylacetic acids .

[(2S)-1-[(3S)-3-carboxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]-1-oxopropan-2-yl][(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium Chloride Acetonitrile Monosolvate

  • Compound Description: This compound, moexipril hydrochloride, is a pharmaceutical drug. Its crystal structure has been determined as its acetonitrile monosolvate, revealing a U-shaped cation stabilized by intramolecular and intermolecular hydrogen bonding .

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2)

  • Compound Description: This compound showed the most potent inhibitory activity against DNase I among the 24 tested 1,2,3,4‐tetrahydroisoquinoline derivatives with an IC50 value of 134.35±11.38 μM .

2‐[2‐(4‐Fluorophenyl)‐1,2,3,4‐tetrahydroisoquinolin‐1‐yl]‐1‐phenylethan‐1‐one (15)

  • Compound Description: This compound displayed DNase I inhibitory activity with an IC50 value of 147.51±14.87 μM .

Properties

Product Name

2-(2-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H20FNO2/c1-21-17-9-13-7-8-20(12-15(13)10-18(17)22-2)11-14-5-3-4-6-16(14)19/h3-6,9-10H,7-8,11-12H2,1-2H3

InChI Key

PRSNXBRIXWNEDM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3F)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.